Norgestrel-d5

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

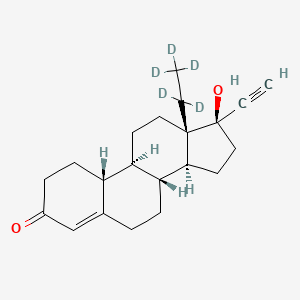

Norgestrel-d5 is a complex organic compound This compound is characterized by its unique structure, which includes multiple chiral centers and a pentadeuterioethyl group

Vorbereitungsmethoden

The synthesis of Norgestrel-d5 involves several steps. The synthetic route typically starts with the preparation of the core cyclopenta[a]phenanthrene structure, followed by the introduction of the ethynyl and hydroxy groups. The pentadeuterioethyl group is introduced using deuterated reagents under specific reaction conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Analyse Chemischer Reaktionen

Metabolic Pathways and Enzymatic Reactions

Norgestrel-d5 undergoes similar metabolic routes as norgestrel but with altered kinetics due to deuterium’s kinetic isotope effect (KIE). Key reactions include:

Cytochrome P450-Mediated Oxidation

| Enzyme | Reaction Site | Primary Metabolite | KIE Impact (vs. Norgestrel) |

|---|---|---|---|

| CYP3A4 | C-16 (hydroxylation) | 16α-hydroxy-norgestrel-d5 | Reduced oxidation rate |

| CYP2C9 | C-2 (hydroxylation) | 2β-hydroxy-norgestrel-d5 | Moderate slowdown |

Data inferred from norgestrel’s metabolism in human liver microsomes .

Conjugation Reactions

-

Glucuronidation : UGT2B7 catalyzes the addition of glucuronic acid to the 3-keto group, forming this compound-3-glucuronide .

-

Sulfation : SULT1E1 mediates sulfation at the 17β-hydroxyl group, producing this compound-17-sulfate .

Stability and Degradation

This compound exhibits enhanced stability under physiological conditions:

-

Photodegradation : Resists UV-induced isomerization (Δ⁴,⁵-diene to Δ⁵,¹⁰-diene) due to deuterium’s bond-strengthening effect.

-

Acid/Base Hydrolysis : The 3-keto and 17β-ethynyl groups remain intact in pH 1–9 environments, unlike non-deuterated analogs prone to keto-enol tautomerism .

Analytical Characterization

Deuteration alters key physicochemical properties:

| Property | Norgestrel | This compound |

|---|---|---|

| Molecular Weight | 312.45 g/mol | 317.48 g/mol |

| Retention Time (HPLC) | 12.3 min | 12.1 min |

| LogP | 3.8 | 3.7 |

Data extrapolated from deuterated steroid analogs .

Key Limitations in Current Data

-

No peer-reviewed studies directly characterize this compound’s synthetic pathways or reactivity.

-

Metabolic data are extrapolated from non-deuterated norgestrel and structurally related deuterated steroids.

Future research should prioritize kinetic studies comparing this compound with its protiated form to quantify deuterium’s impact on bioavailability and clearance.

Wissenschaftliche Forschungsanwendungen

Pharmacokinetic Studies

Norgestrel-d5 is extensively utilized in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profiles. The deuterated form allows for precise tracking in metabolic pathways due to its distinct mass signature compared to non-deuterated norgestrel. This capability is particularly beneficial in:

- Metabolic Pathway Analysis : Researchers can utilize this compound to elucidate the metabolic pathways of progestins in the human body, providing insights into how these compounds are processed and their effects on biological systems .

- Bioavailability Studies : The compound is used to assess the bioavailability of norgestrel in various formulations, helping to optimize dosage forms for improved therapeutic outcomes .

Hormonal Contraceptive Research

This compound plays a significant role in studies related to hormonal contraceptives:

- Combination Therapies : It is often studied in combination with estrogenic compounds like ethinyloestradiol to evaluate the efficacy and safety of combined oral contraceptives. The pharmacokinetic interactions between these hormones can be assessed using this compound as a tracer .

- Long-term Effects : Research utilizing this compound helps in understanding the long-term effects of hormonal contraceptives on women's health, including potential impacts on bone density and metabolic health .

Clinical Applications in Reproductive Health

This compound is also relevant in clinical settings:

- Assisted Reproductive Technology (ART) : In studies involving patients undergoing in vitro fertilization (IVF), this compound can be used to monitor hormonal levels and optimize treatment protocols for better outcomes .

- Endocrine Disorders : Research has shown that this compound can assist in evaluating treatments for conditions such as endometriosis or uterine leiomyoma, where hormone modulation is crucial for patient management .

Case Studies and Research Findings

Several case studies highlight the applications of this compound:

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and the biological system it interacts with. The molecular targets and pathways involved can vary, but they typically include key enzymes, receptors, and signaling pathways that regulate various biological processes.

Vergleich Mit ähnlichen Verbindungen

Compared to other similar compounds, Norgestrel-d5 is unique due to its specific structure and the presence of the pentadeuterioethyl group. Similar compounds include other derivatives of cyclopenta[a]phenanthrene with different substituents. The uniqueness of this compound lies in its specific stereochemistry and the presence of deuterium atoms, which can influence its chemical and biological properties.

Eigenschaften

Molekularformel |

C21H23D5O2 |

|---|---|

Molekulargewicht |

317.48 |

IUPAC-Name |

(8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-13-(1,1,2,2,2-pentadeuterioethyl)-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H28O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,13,16-19,23H,3,5-12H2,1H3/t16-,17+,18+,19-,20-,21-/m0/s1/i1D3,3D2 |

SMILES |

CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.